![molecular formula C13H17N3O3 B7588783 3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588783.png)
3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid, also known as CPP-115, is a synthetic compound that has been widely studied for its potential therapeutic applications in various neurological disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a key role in regulating neuronal activity and has been implicated in several neurological disorders, including epilepsy, anxiety, and depression.
Aplicaciones Científicas De Investigación
3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and depression. In animal models of epilepsy, 3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity. 3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may be a promising treatment for these disorders in humans.
Mecanismo De Acción
3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid increases GABA levels in the brain, leading to increased inhibitory neurotransmission and a reduction in neuronal activity. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid has been shown to increase GABA levels in the brain, leading to a reduction in neuronal activity. This reduction in activity has been associated with a decrease in seizure activity in animal models of epilepsy. 3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may be a promising treatment for these disorders in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid has several advantages for use in scientific research. It is a potent and selective inhibitor of GABA transaminase, making it a valuable tool for studying the role of GABA in neurological disorders. 3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid is also highly soluble in water, allowing for easy administration in animal models. However, 3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid has some limitations for use in lab experiments. It has a short half-life in vivo, requiring frequent dosing in animal models. Additionally, 3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid is not selective for GABA transaminase and may inhibit other enzymes at high concentrations.
Direcciones Futuras
There are several future directions for research on 3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid. One area of interest is the potential use of 3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid in the treatment of drug addiction. GABA has been implicated in the reward pathway of the brain, and 3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid may be able to modulate this pathway to reduce drug-seeking behavior. Another area of interest is the use of 3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to determine the safety and efficacy of 3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid in humans, particularly in the treatment of neurological disorders.
Métodos De Síntesis
3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid is synthesized through a multi-step process involving the reaction of pyrazine-2-carboxylic acid with piperidine and subsequent derivatization with propanoic acid. The final product is obtained through purification and crystallization steps. The synthesis of 3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid has been optimized to yield high purity and high yields, making it a valuable tool for scientific research.
Propiedades
IUPAC Name |
3-[1-(pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c17-12(18)4-3-10-2-1-7-16(9-10)13(19)11-8-14-5-6-15-11/h5-6,8,10H,1-4,7,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPCYLHVSJHOPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=CN=C2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.